Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-
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Overview
Description
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active.
Preparation Methods
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity .
Chemical Reactions Analysis
Barbituric acid derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the barbituric acid framework. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in biochemical studies.
Medicine: Barbituric acid derivatives have historically been used as sedatives and anesthetics, although the specific compound may have different pharmacological properties.
Industry: It can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of barbituric acid derivatives typically involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. These compounds can prolong the duration of chloride channel opening, leading to increased inhibitory effects in the central nervous system. The specific molecular targets and pathways involved depend on the structure of the derivative and its interaction with biological receptors .
Comparison with Similar Compounds
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- can be compared with other barbituric acid derivatives such as:
5,5-diethylbarbituric acid: A simpler derivative with hypnotic properties.
5-ethyl-5-(1-methyl-2-butenyl)-barbituric acid: Another derivative with different functional groups and potential applications. The uniqueness of the compound lies in its specific functional groups, which may impart distinct chemical and biological properties.
Properties
CAS No. |
35189-14-1 |
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Molecular Formula |
C15H19N3O5 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
5,5-diethyl-1-[2-(3-methyl-2,5-dioxopyrrol-1-yl)ethyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H19N3O5/c1-4-15(5-2)12(21)16-14(23)18(13(15)22)7-6-17-10(19)8-9(3)11(17)20/h8H,4-7H2,1-3H3,(H,16,21,23) |
InChI Key |
COIPJCGZRZRPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCN2C(=O)C=C(C2=O)C)CC |
Origin of Product |
United States |
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